molecular formula C11H9Cl2NO3 B282016 Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate

Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate

Cat. No. B282016
M. Wt: 274.1 g/mol
InChI Key: BOYANPPIKWSQRQ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate, also known as DCA-M, is a synthetic compound that has been extensively studied for its potential uses in scientific research. This compound is a member of the butenolide family, which is characterized by a five-membered ring containing both oxygen and carbon atoms. DCA-M has been shown to have a range of interesting properties, including anti-tumor activity and the ability to inhibit certain enzymes. In

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes. Specifically, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme that is involved in fatty acid synthesis. By inhibiting this enzyme, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate are complex and varied. Studies have shown that Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has been shown to inhibit the growth and proliferation of cancer cells by disrupting the activity of certain enzymes. However, the effects of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate on normal cells are not fully understood, and more research is needed to determine its potential toxicity and side effects.

Advantages and Limitations for Lab Experiments

Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized using established methods. Additionally, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has been extensively studied for its potential uses in scientific research, making it a well-characterized compound. However, there are also limitations to using Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for research on Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate. One potential area of research is the development of new cancer treatments based on the anti-tumor activity of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate. Additionally, more research is needed to fully understand the mechanism of action of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate and its potential toxicity and side effects. Finally, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate could be used as a tool for studying enzyme function and regulation, which could lead to a better understanding of a range of biological processes.

Synthesis Methods

The synthesis of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate involves a multi-step process that begins with the reaction of 3,4-dichloroaniline with ethyl acetoacetate. This reaction produces a product that is then treated with methyl iodide and potassium carbonate to form the final compound, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate. The synthesis of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate is a complex process that requires careful attention to detail and precise control of reaction conditions. However, the resulting compound is highly pure and suitable for use in a range of scientific research applications.

Scientific Research Applications

Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has been studied extensively for its potential uses in scientific research. One of the most promising applications of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate is in the field of cancer research. Studies have shown that Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has anti-tumor activity and can inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. Additionally, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has been shown to inhibit certain enzymes, making it a useful tool for studying enzyme function and regulation.

properties

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.1 g/mol

IUPAC Name

methyl (E)-4-(3,4-dichloroanilino)-4-oxobut-2-enoate

InChI

InChI=1S/C11H9Cl2NO3/c1-17-11(16)5-4-10(15)14-7-2-3-8(12)9(13)6-7/h2-6H,1H3,(H,14,15)/b5-4+

InChI Key

BOYANPPIKWSQRQ-SNAWJCMRSA-N

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)Cl)Cl

SMILES

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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